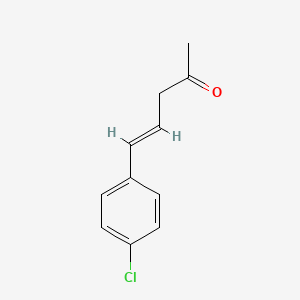![molecular formula C20H14N2NaO4S B1143368 Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate CAS No. 1248-18-6](/img/structure/B1143368.png)
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a chemical compound with the molecular formula C20H13N2NaO4S . It appears as a yellow light red solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Aminonaphthalene-1-sulfonic acid and 2-Naphthol .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15 (13)19 (18)22-21-17-11-9-14-6-2-4-8-16 (14)20 (17)27 (24,25)26;/h1-12,23H, (H,24,25,26);/q;+1/p-1/b22-21+; .Physical And Chemical Properties Analysis
This compound has poor resistance to organic solvents but better resistance to acids and alkalis . It has a molecular weight of 400.39 .科学的研究の応用
Aggregation and Gelation Studies
Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate and its variants are studied for their aggregation and gelation properties. These azo dyes demonstrate unique behaviors in solutions, such as forming gelatinous structures under certain conditions and concentrations, influenced by the presence of different substituents like fluoro, ethyl, and alkyl groups. These properties are significant in understanding the dye's behavior in various industrial and scientific applications (Hamada, Miyawaki, & Jaung, 2005).
Dye Degradation Studies
The degradation behavior of this class of azo dyes, especially when interacting with agents like sodium hypochlorite, is of considerable interest. These studies are vital for understanding the stability of the dyes in different environments and the effects of various surfactants on their degradation rates (Hamada, Nishizawa, Yoshida, & Mitsuishi, 1998).
Molecular Structure and Spectral Analysis
The molecular structures of azo dyes similar to this compound are predicted and studied using advanced techniques like Density Functional Theory. These analyses are essential for applications in optoelectronics, such as the development of polarizing films and understanding the dyes' electronic excitation properties (Shahab et al., 2016).
Coordination Compounds and Polymer Applications
Research has been conducted on the formation of coordination compounds using azo dyes and polystyrene, exploring their potential applications in creating novel materials with specific chemical and physical properties (Kumar, Syamal, Jaipal, & Gupta, 2007).
Hydrolysis Studies
Studies on the hydrolysis of similar naphthalenesulphonic acids have been conducted, which is crucial for understanding their behavior and transformation in industrial effluents, providing insights into environmental impact and treatment strategies (Rossinelli, Thies, & Richarz, 2007).
Sorption Behavior Studies
The sorption behavior of these dyes, especially in interaction with materials like silk fibre, has been explored. Understanding how these dyes bind to various substrates is fundamental for applications in textile dyeing and material science (Qian, Hamada, & Mitsuishi, 1993).
Safety and Hazards
作用機序
Target of Action
Sodium lithol, also known as Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate or Lithol Red, is an azo dye pigment . It is most commonly associated with the printing industry, where it has been, and still is, used for low-cost printing inks . Its primary targets are the materials it is applied to, such as paper, textiles, and other surfaces. The compound imparts a vibrant red color to these materials.
Mode of Action
The mode of action of Sodium lithol involves its interaction with light and the material it is applied to. When light strikes the pigment, it absorbs certain wavelengths and reflects others. The reflected light is what we perceive as the color of the pigment. In the case of Sodium lithol, it reflects light in the red part of the spectrum, giving it its characteristic red color .
Biochemical Pathways
When the pH is lowered, the resin precipitates onto the pigment surface .
Pharmacokinetics
The pharmacokinetic properties of Sodium lithol, such as absorption, distribution, metabolism, and excretion (ADME), are not typically relevant in the same way they would be for a drug. This is because Sodium lithol is not designed to be ingested or absorbed into the body. Instead, it is applied to surfaces for coloration purposes. If accidentally ingested or inhaled, sodium lithol could potentially be absorbed into the body, distributed via the bloodstream, metabolized by the liver, and excreted via the kidneys or respiratory system .
Result of Action
The primary result of Sodium lithol’s action is the imparting of a vibrant red color to the materials it is applied to. This is due to its interaction with light and its ability to reflect light in the red part of the spectrum .
Action Environment
The action of Sodium lithol can be influenced by various environmental factors. For instance, exposure to high levels of light can lead to fading of the pigment . The pH of the environment can also affect the stability of Sodium lithol. For example, when the pH is lowered, the resin precipitates onto the pigment surface . Furthermore, the presence of other chemicals can affect the stability and coloration properties of Sodium lithol .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the diazotization of 2-amino-1-naphthalenesulfonic acid followed by coupling with 2-naphthol. The resulting product is then treated with sodium hydroxide to form the final compound.", "Starting Materials": [ "2-amino-1-naphthalenesulfonic acid", "2-naphthol", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-amino-1-naphthalenesulfonic acid in hydrochloric acid and cool the solution to 0°C.", "Add a solution of sodium nitrite to the above solution and stir for 30 minutes to form a diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide and cool the solution to 0°C.", "Add the diazonium salt solution to the above solution and stir for 1 hour to form the azo compound.", "Add sodium hydroxide to the above solution to form the final product, Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate.", "Filter the solution and wash the solid with water.", "Dry the solid and recrystallize from water to obtain pure Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate." ] } | |
CAS番号 |
1248-18-6 |
分子式 |
C20H14N2NaO4S |
分子量 |
401.4 g/mol |
IUPAC名 |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26); |
InChIキー |
OOXCWLHRJLDZJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)
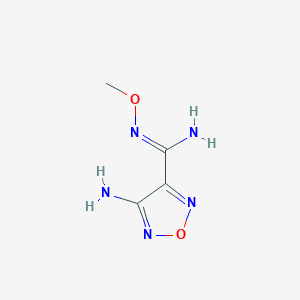
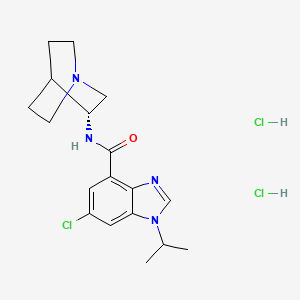
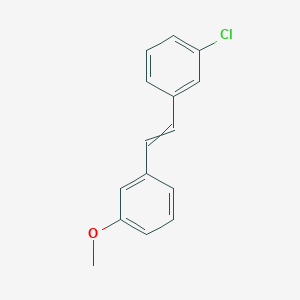
![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
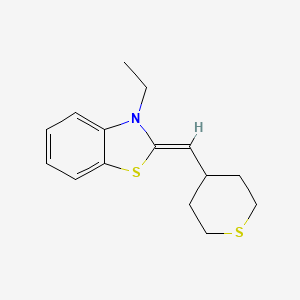
![[GLN12]-CHARYBDOTOXIN](/img/no-structure.png)
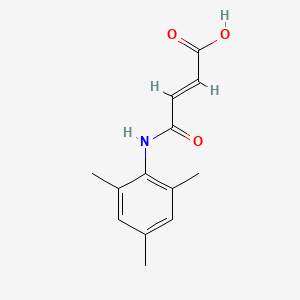
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)
